molecular formula C18H15BrN2O3 B11022303 (2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid

(2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11022303
M. Wt: 387.2 g/mol
InChI Key: ZRWJEFAKKFSCNA-QGZVFWFLSA-N
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Description

(2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid is a synthetic organic compound that features an indole moiety, a bromo substituent, and an acylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid typically involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.

    Substitution: Sodium alkoxides or Grignard reagents in anhydrous conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives or dehalogenated products.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

Medically, this compound has potential applications as a lead compound in drug discovery. Its indole core is a common motif in many pharmaceuticals, and modifications to its structure could yield new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The bromo substituent and acylated amino group can enhance binding affinity and selectivity, leading to more potent and specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, (2R)-{[(4-bromo-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid is unique due to the presence of the bromo substituent, which can significantly influence its chemical reactivity and biological activity. The bromo group can participate in halogen bonding, enhancing interactions with biological targets and potentially leading to improved pharmacological properties.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

(2R)-2-[[2-(4-bromoindol-1-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C18H15BrN2O3/c19-14-7-4-8-15-13(14)9-10-21(15)11-16(22)20-17(18(23)24)12-5-2-1-3-6-12/h1-10,17H,11H2,(H,20,22)(H,23,24)/t17-/m1/s1

InChI Key

ZRWJEFAKKFSCNA-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

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